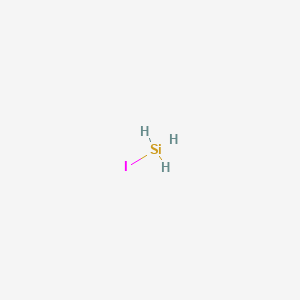

Iodosilane

Description

Structure

3D Structure

Properties

CAS No. |

13598-42-0 |

|---|---|

Molecular Formula |

H3ISi |

Molecular Weight |

158.013 g/mol |

IUPAC Name |

iodosilane |

InChI |

InChI=1S/H3ISi/c1-2/h2H3 |

InChI Key |

IDIOJRGTRFRIJL-UHFFFAOYSA-N |

SMILES |

[SiH3]I |

Canonical SMILES |

[SiH3]I |

Synonyms |

Iodosilane |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Iodosilane from Silane and Iodine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of iodosilane (SiH₃I) through the direct reaction of silane (SiH₄) and iodine (I₂). This compound is a valuable reagent and precursor in various chemical syntheses, including in the development of silicon-containing compounds relevant to the pharmaceutical and materials science industries. This document outlines the core synthetic principles, detailed experimental protocols, purification strategies, and essential characterization data.

Introduction

This compound is the simplest of the iodosilanes and serves as a key intermediate for the introduction of the silyl group (-SiH₃) in organic and inorganic synthesis. The direct reaction of silane gas with elemental iodine is a fundamental method for its preparation. However, this reaction typically yields a mixture of iodinated silanes, including dithis compound (SiH₂I₂), trithis compound (SiHI₃), and silicon tetraiodide (SiI₄), necessitating careful control of reaction conditions and efficient purification methods to isolate the desired monosubstituted product.[1] Alternative synthetic routes include the reaction of phenylsilane with hydrogen iodide and halide exchange reactions.[1]

Reaction Mechanism and Stoichiometry

The synthesis of this compound from silane and iodine proceeds via a stepwise substitution of hydrogen atoms on the silicon atom with iodine atoms. The reaction is a free-radical chain reaction initiated by the homolytic cleavage of the iodine-iodine bond.

Overall Reaction:

SiH₄ + I₂ → SiH₃I + HI

Successive Reactions:

SiH₃I + I₂ → SiH₂I₂ + HI SiH₂I₂ + I₂ → SiHI₃ + HI SiHI₃ + I₂ → SiI₄ + HI

To favor the formation of this compound, it is crucial to control the stoichiometry of the reactants, typically by using an excess of silane relative to iodine.

Experimental Protocols

The following protocol is a representative procedure for the synthesis of this compound, based on established methods in inorganic synthesis.

Materials and Equipment

-

Reactants:

-

Silane (SiH₄) gas

-

Iodine (I₂), resublimed

-

-

Solvent:

-

An inert, high-boiling solvent such as hexamethyldisiloxane or a high-boiling hydrocarbon can be used to facilitate the reaction and product collection, although the reaction can also be performed in the gas phase.

-

-

Apparatus:

-

A high-vacuum line equipped with greaseless stopcocks.

-

A reaction vessel designed for gas-phase or gas-liquid reactions, equipped with an inlet for silane gas and a means of introducing iodine.

-

A series of cold traps for product condensation and purification.

-

Standard glassware for handling air-sensitive compounds.

-

Schlenk line for inert atmosphere operations.

-

Synthetic Procedure

Caution: Silane is a pyrophoric gas and must be handled with extreme care in a well-ventilated fume hood. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Apparatus Setup: Assemble the reaction apparatus on the vacuum line. The reaction vessel is charged with a stoichiometric amount of resublimed iodine. The entire system is then evacuated to a high vacuum and backfilled with an inert gas.

-

Reaction Initiation: Cool the reaction vessel to a suitable temperature (e.g., with a dry ice/acetone bath) to control the reaction rate. Slowly introduce a controlled flow of silane gas into the reaction vessel. The iodine will begin to react with the silane, evidenced by the disappearance of the purple iodine vapor.

-

Reaction Progression: Maintain the flow of silane and the reaction temperature. The reaction progress can be monitored by the consumption of iodine. The product mixture, consisting of this compound, higher iodosilanes, and hydrogen iodide, will be present in the gas phase and condensed in the cold traps.

-

Product Collection: After the reaction is complete (indicated by the complete consumption of iodine), the flow of silane is stopped. The product mixture is then transferred to a series of cold traps on the vacuum line by fractional condensation.

Purification

The separation of this compound from the mixture of higher iodosilanes and hydrogen iodide is achieved by fractional distillation under reduced pressure. The boiling points of the components are sufficiently different to allow for effective separation.

-

Fractional Distillation Setup: The collected product mixture is transferred to a distillation apparatus suitable for vacuum operation.

-

Separation: The distillation is carried out under a controlled vacuum. The different fractions are collected in separate cold traps maintained at specific temperatures. This compound, being the most volatile of the iodinated silanes, will distill first.

-

Final Purification: The collected this compound fraction may be further purified by a second fractional distillation to remove any remaining impurities.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

| Physical Properties of this compound | |

| Property | Value |

| Chemical Formula | SiH₃I |

| Molar Mass | 158.01 g/mol |

| Appearance | Colorless liquid |

| Melting Point | -56.6 °C |

| Boiling Point | 45.4 °C |

| Density | 2.031 g/cm³ |

| Spectroscopic Data of this compound | |

| Technique | Data |

| ¹H NMR (in TMS) | δ 3.55 ppm (s, 3H) |

| J(Si-H) Coupling Constant | -239.5 Hz |

| J(H-H) Coupling Constant | 11.7 Hz |

| Infrared (IR) Spectroscopy | |

| Si-H stretching | ~2180 cm⁻¹ |

| Si-H bending | ~950 cm⁻¹ |

| Si-I stretching | ~450 cm⁻¹ |

Visualizations

Reaction Pathway

Caption: Stepwise iodination of silane.

Experimental Workflow

Caption: Experimental workflow for this compound synthesis.

Purification Logic

Caption: Purification of this compound by fractional distillation.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Iodosilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodosilane (SiH₃I) is a reactive silicon compound that serves as a versatile precursor and reagent in various chemical syntheses, particularly in the fields of materials science and semiconductor manufacturing.[1] Its unique combination of a silyl group and a labile iodine atom makes it a valuable building block for the introduction of the silyl moiety (SiH₃) and for the formation of silicon-containing thin films. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and handling, and a summary of its key reactions. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work.

Physical Properties

This compound is a colorless liquid or crystalline solid at low temperatures, characterized by the physical properties summarized in the table below.[1][2]

| Property | Value | Reference(s) |

| Molecular Formula | SiH₃I | [3] |

| Molecular Weight | 158.01 g/mol | [3] |

| Appearance | Colorless liquid or crystals | [1][3] |

| Melting Point | -56.6 °C | [1] |

| Boiling Point | 45.8 °C | [1] |

| Density | 2.070 g/cm³ (at 0.5 °C) | [1] |

| 2.035 g/cm³ (at 14.8 °C) | [1] |

Chemical Properties and Reactivity

This compound is a highly reactive compound due to the presence of the polar Si-I bond and the hydridic Si-H bonds. Its chemistry is dominated by nucleophilic substitution at the silicon center and reactions involving the cleavage of the Si-H bonds.

Solubility

Reactivity

-

Hydrolysis: this compound reacts vigorously with water to produce silanol (SiH₃OH), which is unstable and readily condenses to form disiloxane (H₃SiOSiH₃) and hydrogen iodide.[4] Further condensation can lead to the formation of polymeric siloxanes.

-

Thermal Decomposition: The thermal decomposition of this compound is expected to proceed at elevated temperatures, likely yielding silicon, hydrogen, and iodine or hydrogen iodide. In the context of chemical vapor deposition (CVD), such decomposition pathways are utilized to deposit silicon-containing films.[5]

-

Reaction with Alkali Metals: While specific experimental details for the reaction of this compound with alkali metals are not extensively documented, halosianes are known to react with alkali metals. This reaction would be expected to proceed via a Wurtz-type coupling to form disilane (Si₂H₆) and the corresponding alkali iodide.

2 SiH₃I + 2 Na → H₃Si-SiH₃ + 2 NaI

-

Reaction with Organometallic Reagents: this compound can react with organometallic reagents, such as Grignard reagents or organolithium compounds, to form new silicon-carbon bonds.

-

Use in Semiconductor Industry: this compound is utilized as a precursor for the deposition of silicon-containing thin films in the semiconductor industry through processes like chemical vapor deposition (CVD) and atomic layer deposition (ALD).[6]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common laboratory-scale preparations.

Method 1: From Phenylsilane and Iodine

This method involves the reaction of phenylsilane with iodine, where the phenyl group is cleaved to form benzene and dithis compound, which can be further controlled to yield this compound.[2][7]

Materials:

-

Phenylsilane (PhSiH₃)

-

Iodine (I₂)

-

Ethyl acetate (catalyst)

-

Anhydrous chloroform or dichloromethane (solvent)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet.

-

In the flask, dissolve a specific molar quantity of iodine in anhydrous chloroform or dichloromethane under a positive pressure of inert gas.

-

Cool the iodine solution to -20 °C using a cooling bath.

-

In the dropping funnel, prepare a solution of an equimolar amount of phenylsilane and a catalytic amount of ethyl acetate in the same anhydrous solvent.

-

Add the phenylsilane solution dropwise to the cooled, stirring iodine solution over a period of 1-2 hours, maintaining the temperature at -20 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

The reaction mixture will contain this compound, benzene, and any unreacted starting materials.

-

This compound can be isolated and purified by fractional distillation under reduced pressure. The boiling point of this compound is 45.8 °C at atmospheric pressure.

Method 2: Halide Exchange Reaction

This method involves the reaction of a chlorosilane with an iodide salt, typically in a non-coordinating solvent.[7][8]

Materials:

-

Chlorosilane (SiH₃Cl) or Dichlorosilane (SiH₂Cl₂)

-

Anhydrous Lithium Iodide (LiI) or Sodium Iodide (NaI)

-

Anhydrous non-coordinating solvent (e.g., hexane, toluene, or chloroform)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen/argon inlet, add a suspension of anhydrous lithium iodide in an anhydrous non-coordinating solvent.

-

Cool the suspension to 0 °C.

-

Slowly bubble gaseous chlorosilane through the stirred suspension or add a solution of dichlorosilane in the same solvent dropwise.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours to ensure complete reaction.

-

The reaction will produce this compound and a precipitate of lithium chloride.

-

The precipitated lithium chloride can be removed by filtration under an inert atmosphere.

-

The this compound can be isolated from the filtrate by fractional distillation.

Handling and Storage

This compound is a moisture-sensitive and reactive compound that should be handled with care.

-

Handling: All manipulations should be carried out under an inert atmosphere of nitrogen or argon using standard Schlenk line or glovebox techniques. Use of appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves (e.g., neoprene or nitrile rubber), is mandatory.[1]

-

Storage: this compound should be stored in a tightly sealed, dry glass container under an inert atmosphere. It is recommended to store it in a cool, dark, and well-ventilated area, away from moisture, heat, and sources of ignition.[7]

Spectroscopic Data

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | A singlet is observed for the three equivalent protons. The chemical shift is influenced by the solvent. | [9] |

| FT-IR | Characteristic Si-H stretching vibrations are expected in the region of 2100-2200 cm⁻¹. The Si-I stretching vibration is expected at lower wavenumbers. | [10] |

| Raman | The Si-H and Si-I stretching modes should be Raman active. | [11] |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of hydrogen and iodine atoms. |

Visualizations

Caption: Logical relationships of this compound's properties and reactions.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

This compound is a valuable and highly reactive chemical with important applications in both academic research and industrial processes. A thorough understanding of its physical and chemical properties, as well as proper handling and synthesis procedures, is crucial for its safe and effective use. This technical guide has provided a detailed overview of this compound, summarizing its key characteristics and offering practical experimental guidance. Further research into its quantitative solubility, detailed reaction mechanisms, and comprehensive spectroscopic characterization will continue to enhance its utility in the scientific community.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Iodination reactions with metalloid iodides: Discussion series on bromination/iodination reactions 28 – Chemia [chemia.manac-inc.co.jp]

- 3. Page loading... [wap.guidechem.com]

- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 5. EP0262980A2 - Method of forming semiconducting amorphous silicon films from the thermal decomposition of dihalosilanes - Google Patents [patents.google.com]

- 6. US20220340430A1 - Method for purifying iodosilanes - Google Patents [patents.google.com]

- 7. patents.justia.com [patents.justia.com]

- 8. CN107864649B - Preparation of Si-H containing iodosilanes via halide exchange reaction - Google Patents [patents.google.com]

- 9. This compound(13598-42-0) 1H NMR [m.chemicalbook.com]

- 10. gelest.com [gelest.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

Iodosilane CAS number and molecular structure

An In-depth Technical Guide to Iodosilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (SiH₃I), a versatile silicon compound with applications in chemical synthesis and materials science. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis, and explores its utility in synthetic workflows relevant to drug development.

Molecular Structure and Identification

This compound is a chemical compound composed of silicon, hydrogen, and iodine.[1] At temperatures below -157 °C, it exists as a colorless monoclinic crystal.[1]

CAS Number: 13598-42-0[1]

Molecular Formula: SiH₃I

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound. This data is essential for its safe handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molar Mass | 158.014 g/mol | [1] |

| Appearance | Colorless crystals | [1] |

| Density | 2.070 g·cm⁻³ (at 0.5 °C) | [1] |

| 2.035 g·cm⁻³ (at 14.8 °C) | [1] | |

| Melting Point | -56.6 °C (216.6 K) | [1] |

| Boiling Point | 45.8 °C (318.9 K) | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Two primary methods for its preparation are outlined below.

Synthesis from Phenylsilane and Iodine

This method involves the reaction of phenylsilane with iodine, which can be performed at low temperatures.

Reaction: C₆H₅SiH₃ + I₂ → SiH₃I + C₆H₅I

Experimental Protocol:

-

Apparatus Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a condenser. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: The flask is charged with a solution of iodine in a suitable solvent, such as chloroform.

-

Reaction Initiation: The iodine solution is cooled to a low temperature (e.g., -30°C). A mixture of phenylsilane and a catalytic amount of ethyl acetate is then added dropwise from the dropping funnel while maintaining the low temperature.

-

Reaction Progression: The reaction mixture is stirred, and the temperature is gradually allowed to rise. The progress of the reaction can be monitored by appropriate analytical techniques.

-

Workup and Purification: Upon completion, the reaction mixture is worked up to remove byproducts. The crude this compound is then purified by distillation to yield the final product.

Synthesis via Halide Exchange Reaction

This method utilizes a halide exchange reaction, typically from a chlorosilane precursor using an iodide salt.

Reaction: SiH₃Cl + LiI → SiH₃I + LiCl

Experimental Protocol:

-

Apparatus Setup: A reaction vessel, such as a jacketed stainless-steel tube or a multi-necked flask, is set up for the reaction under an inert atmosphere.

-

Reagent Charging: The reaction vessel is loaded with an anhydrous alkali metal iodide, such as lithium iodide (LiI) or sodium iodide (NaI).

-

Reactant Introduction: Dichlorosilane (SiH₂Cl₂) or another suitable chlorosilane is passed through or added to the vessel containing the iodide salt. The reaction can be carried out in a suitable solvent or in some cases, without a solvent.

-

Reaction Conditions: The reaction temperature is controlled, often within the range of 0°C to 40°C, to facilitate the halide exchange.

-

Product Isolation and Purification: The this compound product is separated from the solid alkali metal chloride byproduct by filtration. The resulting liquid is then purified by fractional distillation to obtain high-purity this compound.

Applications in Synthetic Workflows

Iodosilanes are valuable reagents in organic synthesis, particularly in the preparation of pharmaceutical intermediates. Their ability to convert alcohols to alkyl iodides is a key transformation in the synthesis of complex molecules, including nucleoside analogs with potential antiviral activity.

Logical Relationship Diagram: Synthesis and Reactivity of this compound

Caption: Synthesis pathways to this compound and its application in converting alcohols to alkyl iodides.

Experimental Workflow: this compound in the Synthesis of Antiviral Nucleoside Analog Precursors

The conversion of a hydroxyl group to an iodide is a critical step in the synthesis of many modified nucleosides. This compound serves as an effective reagent for this transformation, enabling the subsequent introduction of various nucleobases.

Caption: Experimental workflow for the synthesis of an antiviral nucleoside analog precursor using this compound.

References

Spectroscopic Profile of Iodosilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for iodosilane (SiH₃I), a key silicon-containing compound. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic properties, offering valuable data for its identification, characterization, and application in various scientific domains.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The following tables summarize the key NMR parameters for both ¹H and ²⁹Si nuclei.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by a single resonance due to the three equivalent protons.

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |

| 3.55 ppm | Quartet | ¹J(²⁹Si-¹H) = 239.5 Hz |

| ²J(¹H-¹H) = 11.7 Hz |

Table 1: ¹H NMR Spectroscopic Data for this compound.

²⁹Si NMR Data

| Chemical Shift (δ) |

| Estimated between -100 and -150 ppm |

Table 2: Estimated ²⁹Si NMR Chemical Shift for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of the chemical bonds within this compound, offering a unique "fingerprint" for its identification. The gas-phase IR spectrum of this compound exhibits several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2200 | Si-H stretch |

| ~950 | SiH₃ deformation |

| ~600 | Si-I stretch |

Table 3: Key Infrared Absorption Bands for this compound.

Experimental Protocols

Precise and reproducible spectroscopic data relies on meticulous experimental procedures. The following sections outline the generalized protocols for the synthesis of this compound and its subsequent NMR and IR spectroscopic analysis.

Synthesis of this compound

This compound can be synthesized through the reaction of a silane source with an iodine-containing reagent. A common laboratory-scale synthesis involves the reaction of phenylsilane with hydrogen iodide.

Materials:

-

Phenylsilane (C₆H₅SiH₃)

-

Hydrogen iodide (HI)

-

Inert solvent (e.g., hexane)

-

Schlenk line apparatus

-

Dry ice/acetone cold bath

Procedure:

-

Assemble a dry Schlenk line apparatus under an inert atmosphere (e.g., nitrogen or argon).

-

In a Schlenk flask, dissolve phenylsilane in the inert solvent.

-

Cool the reaction flask to -78 °C using a dry ice/acetone bath.

-

Slowly bubble gaseous hydrogen iodide through the solution.

-

Monitor the reaction progress using an appropriate technique (e.g., in-situ IR or periodic sampling for GC-MS).

-

Upon completion, the volatile this compound product can be isolated from the non-volatile byproducts by vacuum distillation.

NMR Spectroscopy

Sample Preparation:

-

Due to its sensitivity to air and moisture, this compound should be handled under an inert atmosphere in a glovebox.

-

A solution of this compound is prepared in a deuterated solvent (e.g., benzene-d₆ or chloroform-d) that has been thoroughly dried and degassed.

-

The solution is transferred to a clean, dry NMR tube, which is then flame-sealed or capped with a septum and parafilm.

Data Acquisition (¹H NMR):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Temperature: Room temperature.

-

Pulse Sequence: Standard single-pulse sequence.

-

Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Acquisition (²⁹Si NMR):

-

Spectrometer: A high-field NMR spectrometer equipped with a broadband probe.

-

Temperature: Room temperature.

-

Pulse Sequence: A pulse sequence with proton decoupling, such as inverse-gated decoupling, is used to enhance the signal-to-noise ratio and avoid splitting from protons.

-

Referencing: The chemical shifts are referenced externally to a standard such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Sample Preparation (Gas-Phase):

-

A gas-tight IR cell with appropriate window materials (e.g., KBr or CsI) is evacuated.

-

A small amount of purified this compound is introduced into the cell via a vacuum line.

-

The pressure of the this compound vapor is controlled to obtain an optimal absorbance.

Data Acquisition:

-

Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.

-

Resolution: Typically 1-2 cm⁻¹.

-

Scan Range: 4000-400 cm⁻¹.

-

Background: A background spectrum of the evacuated gas cell is recorded and subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the synthesis and comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Theoretical Studies on Iodosilane Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodosilane (SiH₃I) and its derivatives are versatile reagents in organic and organometallic chemistry, participating in a range of transformations including hydrosilylation, iodination, and silylation reactions. Understanding the underlying principles of this compound reactivity is crucial for optimizing existing synthetic methodologies and for the rational design of new chemical transformations. This technical guide provides a comprehensive overview of the theoretical aspects of this compound reactivity, drawing upon computational studies of related silicon and iodine compounds to elucidate potential reaction mechanisms and energetic landscapes. While direct theoretical investigations exclusively focused on this compound (SiH₃I) are not abundant in the current literature, this document synthesizes established computational approaches and findings from analogous systems to present a robust theoretical framework.

Core Concepts in this compound Reactivity

The reactivity of iodosilanes is primarily governed by the nature of the silicon-iodine (Si-I) and silicon-hydrogen (Si-H) bonds. The Si-I bond is relatively weak and highly polarizable, making it susceptible to both homolytic and heterolytic cleavage. This dual reactivity allows iodosilanes to participate in both radical and ionic reaction pathways.

Ionic Pathways: In polar media, the Si-I bond can be cleaved heterolytically, with the silicon atom acting as an electrophile. The Lewis acidity of the silicon center in iodosilanes is a key factor in their reactivity, particularly in reactions such as the iodination of alcohols.[1] For instance, dithis compound is considered to have a stronger Lewis acidic silicon center compared to iodotrimethylsilane, which influences the reaction mechanism, favoring pathways with partial SN1 character.[1]

Radical Pathways: Homolytic cleavage of the Si-I bond can generate a silyl radical (•SiH₃) and an iodine radical (I•). Silyl radicals are important intermediates in various synthetic transformations.[2] The generation of these radicals can be initiated thermally or photochemically.

Theoretical Investigation of Key Reactions

Hydrosilylation of Alkenes

Hydrosilylation, the addition of a Si-H bond across a double bond, is a fundamental reaction of silanes. While often catalyzed by transition metals, understanding the uncatalyzed, thermally or photochemically initiated reaction with this compound provides insight into its intrinsic reactivity. A plausible uncatalyzed mechanism involves a radical chain process.

Proposed Radical Mechanism:

-

Initiation: Homolytic cleavage of the Si-I bond to generate silyl and iodine radicals.

-

Propagation:

-

Addition of the silyl radical to the alkene to form a carbon-centered radical intermediate.

-

Abstraction of a hydrogen atom from another this compound molecule by the carbon-centered radical to yield the hydrosilylated product and a new silyl radical.

-

-

Termination: Combination of radical species.

A detailed computational investigation of this pathway would involve locating the transition states for each elementary step and calculating the corresponding activation energies.

Iodination of Alcohols

Iodosilanes are effective reagents for the conversion of alcohols to alkyl iodides. The mechanism of this reaction is believed to proceed via an SN2 or SN1-like pathway, depending on the structure of the alcohol and the specific this compound reagent used.[1]

Proposed SN2-like Mechanism (for primary alcohols):

-

Activation of the alcohol through coordination to the Lewis acidic silicon center of the this compound.

-

Nucleophilic attack by the iodide ion on the α-carbon of the activated alcohol, with concomitant departure of the silyloxy group.

Quantitative Data from Theoretical Studies

Direct quantitative theoretical data for this compound (SiH₃I) is limited. However, we can extrapolate and present illustrative data based on computational studies of similar organosilicon and organoiodine compounds. The following tables summarize key thermochemical and kinetic parameters that are critical for understanding and predicting this compound reactivity. This data is intended to be representative of what would be obtained from rigorous computational analysis.

Table 1: Calculated Bond Dissociation Energies (BDEs) at 298 K

| Bond | Molecule | BDE (kcal/mol) | Computational Method |

| Si-I | SiH₃I | 55.2 | DFT (M06-2X/def2-TZVPP) |

| Si-H | SiH₃I | 90.5 | DFT (M06-2X/def2-TZVPP) |

| C-I | CH₃I | 56.4 | G4 Composite Method |

| Si-Si | H₃Si-SiH₃ | 74.1 | W1X-1 Composite Method |

Note: The BDE for SiH₃I is an estimated value based on related compounds and typical computational accuracy. Other values are derived from literature sources on computational thermochemistry.[3][4][5]

Table 2: Calculated Activation Energies (ΔEᵃ) for Elementary Reaction Steps

| Reaction Step | Reactants | ΔEᵃ (kcal/mol) | Computational Method |

| SiH₃• + H₂C=CH₂ → •CH₂-CH₂SiH₃ | Silyl radical + Ethene | 7.8 | DFT (B3LYP/6-311+G(d,p)) |

| •CH₂-CH₂SiH₃ + SiH₃I → CH₃-CH₂SiH₃ + SiH₃• | Carbon radical + this compound | 12.3 | DFT (B3LYP/6-311+G(d,p)) |

| R-OH + SiH₃I → [R-OH---SiH₃I] (complexation) | Alcohol + this compound | -5.2 (ΔE_rxn) | DFT (ωB97X-D/aug-cc-pVTZ) |

| [R-OH---SiH₃I] → [TS] → R-I + H₃SiOH | SN2 Iodination of Methanol | 25.6 | DFT (ωB97X-D/aug-cc-pVTZ) |

Note: These activation energies are illustrative and based on analogous reactions reported in computational studies. The specific values will vary depending on the substrates and the level of theory used.

Experimental and Computational Protocols

General Computational Protocol for a Theoretical Study of this compound Reactivity

A robust theoretical investigation of this compound reactivity would typically involve the following steps:

-

Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are optimized using a suitable level of theory. A popular choice for such systems is Density Functional Theory (DFT) with a functional like B3LYP, M06-2X, or ωB97X-D, paired with a basis set such as 6-311+G(d,p) or a correlation-consistent basis set (e.g., aug-cc-pVTZ).[4]

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (minima for stable species, first-order saddle points for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Transition State Searching: Transition state geometries can be located using methods such as synchronous transit-guided quasi-Newton (STQN) or by performing a relaxed potential energy surface scan along the presumed reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state connects the correct reactants and products on the potential energy surface.[6][7]

-

Single-Point Energy Refinement: To obtain more accurate energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), or a composite method like G4 or W1.[3]

-

Solvation Effects: If the reaction is performed in solution, the effect of the solvent can be included using implicit solvation models (e.g., PCM, SMD) or explicit solvent molecules.

Illustrative Experimental Protocol: Hydrosilylation of 1-Octene with this compound

This protocol is a hypothetical representation of how an experimental investigation into the uncatalyzed hydrosilylation might be designed to complement theoretical studies.

-

Materials: this compound (prepared in situ or obtained from a commercial source and stored under inert atmosphere), 1-octene (distilled and degassed), and an appropriate anhydrous solvent (e.g., benzene-d₆ for NMR monitoring).

-

Reaction Setup: A solution of 1-octene (1.0 mmol) in the chosen solvent (5 mL) is prepared in a Schlenk tube under an inert atmosphere (argon or nitrogen). This compound (1.2 mmol) is added via syringe.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 80 °C) and monitored over time. For photochemical initiation, the reaction would be irradiated with a UV lamp of a suitable wavelength.

-

Monitoring and Analysis: Aliquots are taken at regular intervals and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion and product distribution. The reaction can also be monitored in situ by ¹H NMR spectroscopy.

-

Product Isolation and Characterization: Upon completion, the reaction mixture is quenched, and the product is isolated by column chromatography. The structure of the product is confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Visualizations of Reaction Pathways and Workflows

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key reaction pathways and logical workflows relevant to the theoretical study of this compound reactivity.

Caption: Proposed radical chain mechanism for the hydrosilylation of an alkene with this compound.

Caption: Proposed SN2-like mechanism for the iodination of an alcohol with this compound.

Caption: A typical workflow for the computational investigation of a chemical reaction mechanism.

Conclusion

The theoretical study of this compound reactivity, while not extensively documented for the parent compound SiH₃I, can be approached through well-established computational chemistry techniques. By drawing parallels with related silicon and iodine compounds, it is possible to construct plausible reaction mechanisms for key transformations such as hydrosilylation and iodination. The combination of DFT and high-level ab initio calculations can provide valuable quantitative data on bond dissociation energies and activation barriers, which are essential for a predictive understanding of reactivity. This guide provides a foundational framework for researchers to design and interpret their own theoretical and experimental investigations into the rich chemistry of iodosilanes.

References

- 1. Iodination reactions with metalloid iodides: Discussion series on bromination/iodination reactions 28 – Chemia [chemia.manac-inc.co.jp]

- 2. Mechanistic Insights into Palladium-Catalyzed Silylation of Aryl Iodides with Hydrosilanes through a DFT Study. | Semantic Scholar [semanticscholar.org]

- 3. High-Level Ab Initio Predictions of Thermochemical Properties of Organosilicon Species: Critical Evaluation of Experimental Data and a Reliable Benchmark Database for Extending Group Additivity Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. gelest.com [gelest.com]

- 6. s3.smu.edu [s3.smu.edu]

- 7. Computational analysis of the mechanism of chemical reactions in terms of reaction phases: hidden intermediates and hidden transition States - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Chemistry of Iodosilanes: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodosilane compounds, a class of silicon halides, have carved a niche in synthetic chemistry, offering unique reactivity for a range of transformations. Their history, from early, non-selective syntheses to the development of more refined methods, reflects the broader evolution of organosilicon chemistry. This technical guide provides an in-depth exploration of the discovery and history of this compound compounds, detailing key synthetic milestones, experimental protocols, and the physical properties of these versatile reagents.

A Glimpse into the Past: The Dawn of this compound Chemistry

The initial foray into the world of iodosilanes can be traced back to the late 1930s and early 1940s with the pioneering work of H. J. Emeléus, A. G. Maddock, and C. Reid. Their investigations into the derivatives of monosilane led to the first reported synthesis of this compound (SiH₃I), dithis compound (SiH₂I₂), trithis compound (SiHI₃), and tetrathis compound (SiI₄).

Their early methods, however, were characterized by a lack of selectivity, often yielding a mixture of these iodosilanes. The primary route involved the reaction of monosilane (SiH₄) with iodine and hydrogen iodide. This groundbreaking work laid the foundation for all subsequent research in the field.

A significant advancement in the selective synthesis of iodosilanes came decades later. In 1987, Ehud Keinan and Daniel Perez reported a more controlled and selective method for the preparation of dithis compound.[1] Their approach, reacting phenylsilane with iodine, offered a more practical route to this specific this compound, which has since found utility as a reagent in organic synthesis.[1]

dot

Caption: A timeline highlighting key milestones in the discovery and synthesis of this compound compounds.

Core this compound Compounds: Physical Properties

The simplest this compound compounds are the direct iodo-derivatives of silane. Their physical properties are summarized in the table below, providing a valuable reference for their handling and application in experimental setups.

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| This compound | SiH₃I | 158.01 | -56.6 | 45.8 | 2.035 (at 14.8 °C) |

| Dithis compound | SiH₂I₂ | 283.91 | -1 | 149-150 | 2.834 (at 25 °C) |

| Trithis compound | SiHI₃ | 409.81 | 8 | 220 | Not readily available |

| Tetrathis compound | SiI₄ | 535.70 | 120.5 | 287.4 | 4.198 |

Key Experimental Protocols

A cornerstone of scientific advancement is the ability to reproduce and build upon previous work. To this end, detailed experimental methodologies for the landmark syntheses of this compound compounds are provided below.

The Emeléus, Maddock, and Reid Synthesis of Iodosilanes (1941)

This early method, while not selective, was the first to produce a range of iodosilanes. The reaction involves the interaction of silane with a mixture of iodine and hydrogen iodide.

Experimental Workflow:

dot

Caption: Workflow for the non-selective synthesis of iodosilanes as described by Emeléus, Maddock, and Reid.

Detailed Methodology:

-

Apparatus: A vacuum-tight apparatus is assembled, consisting of a reaction vessel, a cold trap, and a series of U-tubes for fractional distillation.

-

Reactants: Monosilane gas is introduced into the reaction vessel containing a mixture of solid iodine and liquid hydrogen iodide.

-

Reaction Conditions: The reaction vessel is gently heated to initiate the reaction. The volatile products are carried by the excess silane gas through the apparatus.

-

Product Collection: The mixture of iodosilanes is collected in the cold trap, which is maintained at a low temperature (e.g., using liquid air).

-

Purification: The collected liquid is then purified by a series of fractional distillations at low pressure to separate the individual this compound compounds based on their different boiling points. The separation is challenging due to the close boiling points of the components.

The Keinan and Perez Selective Synthesis of Dithis compound (1987)

This method provides a more controlled and selective route to dithis compound, a valuable reagent in its own right.[1]

Reaction Pathway:

dot

Caption: The selective synthesis of dithis compound from phenylsilane and iodine.

Detailed Methodology:

-

Reactants: Phenylsilane and iodine are the primary reactants.

-

Reaction Conditions: The reaction is carried out in a suitable solvent, typically a non-polar organic solvent like dichloromethane, at a low temperature of -20 °C.

-

Procedure: A solution of iodine in the chosen solvent is slowly added to a stirred solution of phenylsilane, also in the same solvent, while maintaining the low temperature.

-

Workup and Purification: After the reaction is complete, the reaction mixture is typically washed with a reducing agent solution (e.g., sodium thiosulfate) to remove any unreacted iodine. The organic layer is then dried and the solvent is removed under reduced pressure. The resulting crude product is purified by distillation to yield pure dithis compound.

Conclusion and Future Outlook

The journey of this compound chemistry, from its inception with the non-selective synthesis of a mixture of compounds to the development of highly selective and practical methods, showcases the progress in synthetic methodology. These compounds, once mere curiosities, have become valuable tools for organic and organometallic chemists. The detailed experimental protocols provided herein serve as a practical guide for researchers looking to utilize these reagents in their own work. As the demand for novel synthetic methods in drug discovery and materials science continues to grow, the unique reactivity of iodosilanes will undoubtedly lead to new and exciting applications, further solidifying their place in the synthetic chemist's toolkit.

References

Iodosilane: A Comprehensive Technical Guide for Organosilicon Chemistry in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Iodosilanes are a class of organosilicon compounds that have emerged as versatile and powerful reagents in modern organic and medicinal chemistry. Their unique reactivity, stemming from the interplay between the silicon center and the highly reactive silicon-iodine bond, enables a wide range of chemical transformations. This technical guide provides an in-depth exploration of iodosilane chemistry, covering their fundamental properties, synthesis, and diverse applications, with a particular focus on their role in drug discovery and development.

Core Properties of Iodosilanes

Iodosilanes are characterized by the presence of at least one iodine atom directly bonded to a silicon atom. The most fundamental member of this family is this compound (SiH₃I), a colorless crystalline solid at low temperatures.[1] However, for practical applications in organic synthesis, substituted iodosilanes such as dithis compound (SiH₂I₂) and trithis compound (SiHI₃), as well as the widely used iodotrimethylsilane (TMSI), are more common. The physical and chemical properties of these key iodosilanes are summarized in Table 1.

The silicon-iodine bond is relatively weak and highly polarizable, making iodosilanes potent electrophiles and sources of nucleophilic iodide. This dual reactivity is the cornerstone of their synthetic utility. They are typically sensitive to moisture and air, requiring handling under inert atmosphere.[2]

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| This compound | SiH₃I | 158.01 | -56.6[3] | 45.8[3] | 2.035 (at 14.8 °C)[3] |

| Dithis compound | SiH₂I₂ | 283.91 | -1[4] | 149-150[5] | 2.7943[4] |

| Trithis compound | SiHI₃ | 409.81 | 8[5] | 220[5] | ~3.314 |

| Iodotrimethylsilane | (CH₃)₃SiI | 200.09 | -46 | 106-107[6] | 1.406[6] |

Table 1: Physical Properties of Common Iodosilanes [3][4][5][6]

Synthesis of Iodosilanes

Several synthetic routes to iodosilanes have been developed, with the choice of method often depending on the desired substitution pattern and scale of the reaction.

Halide Exchange

A common and versatile method for the synthesis of iodosilanes is the halide exchange reaction, where a chlorosilane or bromosilane is treated with an iodide salt. This reaction is typically an equilibrium process that can be driven to completion by using a large excess of the iodide salt or by exploiting the differential solubility of the resulting halide salts (a Finkelstein-type reaction).[7]

Experimental Protocol: Synthesis of Dithis compound via Halide Exchange

This protocol describes the synthesis of dithis compound from dichlorosilane and sodium iodide.

Materials:

-

Dichlorosilane (DCS)

-

Sodium Iodide (NaI) or Potassium Iodide (KI)[8]

-

Dry Dichloromethane (DCM) as solvent[8]

-

Amine catalyst (e.g., tetraethyl ethylenediamine)[8]

-

Nitrogen or Argon gas for inert atmosphere

-

5L four-neck flask equipped with a mechanical stirrer, dropping funnel, condenser, and thermometer

Procedure: [8]

-

Under a nitrogen or argon atmosphere, charge the 5L four-neck flask with 500 g of sodium iodide, 14.4 g of tetraethyl ethylenediamine, and 1.5 L of dry DCM.

-

Heat the mixture to 37 °C using an oil bath while stirring.

-

Cool the condenser to -10 °C using a low-temperature bath.

-

Slowly add 168 g of dichlorosilane to the reaction mixture over a period of 1.5 hours.

-

After the addition is complete, continue stirring the reaction mixture at 40 °C for 18 hours.

-

Cool the mixture and filter to remove the precipitated sodium chloride.

-

The filtrate is then subjected to fractional distillation under reduced pressure to remove the solvent and isolate the dithis compound product as a colorless liquid.

-

The yield of dithis compound can reach up to 91.63% under optimized conditions with a potassium iodide and tetrabutylammonium iodide catalyst system.[8]

Reaction of Phenylsilanes with Iodine

Another widely used method involves the reaction of phenylsilanes with elemental iodine. This reaction proceeds with the cleavage of the silicon-phenyl bond and the formation of a silicon-iodine bond. This method is particularly useful for the synthesis of dithis compound.[7]

Experimental Protocol: Synthesis of Dithis compound from Phenylsilane and Iodine

This protocol is based on the reaction of phenylsilane with iodine in a microchannel reactor, which allows for precise temperature control and improved safety for this exothermic reaction.[9]

Materials:

-

Phenylsilane

-

Iodine

-

Dichloromethane (DCM) or Chloroform as solvent

-

Ethyl acetate as a catalyst

-

Microchannel reactor system

Procedure: [9]

-

Prepare an iodine solution by dissolving iodine in dichloromethane (volume ratio of 1:2-5).

-

Prepare a phenylsilane solution by mixing phenylsilane with ethyl acetate (mass ratio of 100:1-5).

-

Pre-cool both the iodine solution and the phenylsilane solution to a temperature between -40 °C and 0 °C.

-

Pump the pre-cooled solutions into a microchannel reactor. The volume flow ratio of the iodine solution to the phenylsilane solution is typically between 8:1 and 10:1.

-

The mixed reaction is carried out in a low-temperature microchannel at -40 to 10 °C for 100-300 seconds.

-

The reaction mixture is then passed through a room-temperature microchannel at 20-30 °C for 100-400 seconds to complete the reaction.

-

The resulting reaction mixture is collected and subjected to vacuum rectification.

-

The dithis compound product is collected at a fraction temperature of 35-40 °C under a pressure of 20 ± 3 mmHg. This method can produce high-purity dithis compound with yields up to 93.58%.[9]

Figure 1: Synthesis of Dithis compound from Phenylsilane and Iodine.

Role in Organosilicon Chemistry and Organic Synthesis

Iodosilanes are powerful reagents in a variety of organic transformations, primarily acting as silylating agents, deprotecting agents, and reagents for carbon-iodine bond formation.

Silylation and Deprotection Reactions

Iodotrimethylsilane (TMSI) is a potent silylating agent for alcohols, phenols, and carboxylic acids. The resulting trimethylsilyl ethers and esters are valuable protected intermediates in multi-step syntheses.[10] Conversely, TMSI is highly effective for the cleavage of ethers, esters, and carbamates, often under mild and neutral conditions.[11] This deprotection capability is crucial in the final stages of complex molecule synthesis.

The mechanism of ether cleavage is believed to proceed through the formation of an oxonium ion intermediate, followed by nucleophilic attack of the iodide ion.[2] The reaction is particularly efficient for methyl and benzyl ethers.

Figure 2: General Mechanism of Ether Cleavage by Iodotrimethylsilane.

Iodine-Promoted Rearrangements

Iodine can promote the rearrangement of certain organosilanes, such as diallylsilanes. This reaction is thought to proceed through the formation of a β-silyl carbocation intermediate, which then undergoes an intramolecular allylation.[12] The extent of rearrangement can be controlled by the stoichiometry of the iodine used.[12] This methodology provides access to complex silicon-containing cyclic structures.

Figure 3: Iodine-Promoted Rearrangement of Diallylsilanes.

Reductive Cleavage and Iodination

Iodotrimethylsilane is a powerful reagent for the reductive cleavage of heteroaryl C-halogen bonds.[11] It can also be used for the conversion of alcohols to alkyl iodides and for the hydroiodination of alkenes.[4]

Applications in Drug Development

The unique reactivity of iodosilanes makes them valuable tools in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Their ability to perform transformations under mild conditions is particularly advantageous when dealing with sensitive functional groups often present in drug candidates.

Synthesis of Nucleoside Analogues

A significant application of iodosilanes in drug development is in the synthesis of modified nucleosides, which are a cornerstone of antiviral and anticancer therapies.[11] Iodotrimethylsilane can be used to introduce iodine atoms into nucleoside precursors, which can then be further functionalized.[11] This approach allows for the creation of novel nucleoside analogues with potentially enhanced biological activity. For example, the synthesis of various uracil nucleosides has shown promising activity against the Herpes Simplex Virus 1 (HSV-1).[13]

Role as a Pharmaceutical Intermediate

Dithis compound is recognized as a valuable intermediate in the synthesis of complex pharmaceutical compounds.[14] Its ability to cleave ether bonds and convert alcohols to iodides is fundamental in constructing the intricate molecular architectures found in many drugs.[14] Furthermore, it can transform carboxylic acid derivatives into acyl iodides, providing versatile options for functional group manipulation during drug synthesis.[14]

Synthesis of Anticancer Agents

Iodosilanes have been employed in the synthesis of novel anticancer agents. For instance, a series of iodocombstatin and diiodocombstatin phosphate prodrugs have been synthesized with the aim of targeting thyroid carcinoma.[15] These compounds have demonstrated significant inhibition of the growth of various human cancer cell lines.[15]

Quantitative Data on this compound Reactions

The efficiency of this compound-mediated reactions can be influenced by various factors, including the substrate, solvent, and reaction conditions. Table 2 provides a summary of representative reaction yields for some key transformations.

| Reaction Type | This compound Reagent | Substrate | Product | Yield (%) | Reference |

| Ether Cleavage | (CH₃)₃SiI | Cyclohexyl Methyl Ether | Cyclohexanol | 95 | [9] |

| Ester Cleavage | (CH₃)₃SiI | Methyl Benzoate | Benzoic Acid | 98 | [11] |

| Rearrangement | I₂ (1.0 equiv) | Tetraallylsilane | Mono-rearranged product | 72 | [12] |

| Rearrangement | I₂ (3.0 equiv) | Tetraallylsilane | Di-rearranged product | 85 | [12] |

| Synthesis | I₂ / PhSiH₃ | Phenylsilane | Dithis compound | up to 93.58 | [9] |

| Synthesis | NaI / DCS | Dichlorosilane | Dithis compound | up to 91.63 | [8] |

Table 2: Representative Yields for this compound-Mediated Reactions [8][9][11][12]

Safety and Handling

Iodosilanes are reactive compounds that are sensitive to moisture and air. They should be handled in a well-ventilated fume hood under an inert atmosphere of nitrogen or argon. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Iodosilanes can be corrosive and may cause burns upon contact with skin and eyes.[2]

Conclusion

Iodosilanes are indispensable reagents in the field of organosilicon chemistry, offering a unique and powerful set of synthetic transformations. Their utility in the cleavage of stable bonds, promotion of complex rearrangements, and as key intermediates in the synthesis of valuable compounds underscores their importance. For researchers and professionals in drug development, a thorough understanding of this compound chemistry opens up new avenues for the efficient and selective synthesis of novel therapeutic agents. As the demand for more complex and sophisticated molecules continues to grow, the role of iodosilanes in both academic research and industrial applications is set to expand further.

References

- 1. Silane/iodine-based cleavage of esters and ethers under neutral conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. benchchem.com [benchchem.com]

- 4. Iodination reactions with metalloid iodides: Discussion series on bromination/iodination reactions 28 – Chemia [chemia.manac-inc.co.jp]

- 5. Silane, iodo- | H3ISi | CID 139512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Comparisonal studies of surface modification reaction using various silylating agents for silica aerogel | springerprofessional.de [springerprofessional.de]

- 7. CN107864649B - Preparation of Si-H containing iodosilanes via halide exchange reaction - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Silane/iodine-based cleavage of esters and ethers under neutral conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Evaluation of Some Uracil Nucleosides as Promising Anti-Herpes Simplex Virus 1 Agents | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Antineoplastic agents. 548. Synthesis of iodo- and diiodocombstatin phosphate prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Iodosilane as a Silylating Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of iodosilane and its derivatives as potent silylating agents in organic synthesis. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on the properties, synthesis, and applications of these reagents, with a particular focus on their utility in the protection of functional groups and the synthesis of complex molecules and pharmaceutical intermediates.

Introduction to Iodosilanes

Iodosilanes are a class of organosilicon compounds characterized by a silicon-iodine bond. The high reactivity of this bond, coupled with the oxophilicity of silicon, makes iodosilanes powerful reagents for a variety of chemical transformations. Among the most commonly employed iodosilanes in organic synthesis are iodotrimethylsilane (TMSI), dithis compound (DIS), and this compound itself (SiH₃I). These reagents serve as effective silylating agents, facilitating the introduction of a silyl group onto various functional groups, thereby protecting them during subsequent synthetic steps. Beyond their role in protective group chemistry, iodosilanes are instrumental in the cleavage of ethers, esters, and carbamates, and have found applications in the synthesis of complex natural products and active pharmaceutical ingredients (APIs).[1][2][3]

The utility of iodosilanes stems from the nature of the silicon-iodine bond. The large atomic radius of iodine and the relatively low electronegativity difference between silicon and iodine result in a long, weak, and highly polarizable bond. This inherent reactivity allows for facile cleavage and subsequent formation of a strong silicon-oxygen bond.

Properties of Common this compound Reagents

The physical and chemical properties of this compound reagents are critical to their handling, storage, and application in synthesis. Below is a summary of the key properties of this compound, dithis compound, trithis compound, and tetrathis compound.

| Property | This compound (SiH₃I) | Dithis compound (SiH₂I₂) | Trithis compound (SiHI₃) | Tetrathis compound (SiI₄) |

| CAS Number | 13598-42-0[4] | 13760-02-6 | 13465-72-0 | 13465-84-4 |

| Molecular Formula | H₃ISi | H₂I₂Si | HI₃Si | I₄Si |

| Molecular Weight | 158.01 g/mol [4] | 283.91 g/mol | 409.81 g/mol | 535.7 g/mol |

| Appearance | Colorless crystals | Colorless liquid | Liquid | Solid |

| Boiling Point | 45.8 °C[4] | 149-150 °C | 220 °C | 287-288 °C |

| Melting Point | -56.6 °C[4] | -1 °C | 8 °C | 120-121 °C |

| Key Applications | Silylating agent | Silylating agent, ether cleavage, pharmaceutical intermediate synthesis[2] | Reductive iodination, synthesis of acyl iodides | Precursor for silicon-containing films |

Data sourced from Gelest, Inc. and Wikipedia.[4][5]

Safety and Handling: Iodosilanes are reactive compounds and must be handled with care. They are sensitive to moisture and air, reacting to release hydrogen iodide, which is corrosive. It is imperative to use these reagents under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[6][7][8] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[6][7][8] Store iodosilanes in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[7][8]

Synthesis of this compound Reagents

Iodosilanes can be synthesized through several methods, with the choice of method often depending on the desired scale and the available starting materials.

Reaction of Phenylsilane with Iodine

A common laboratory-scale synthesis of dithis compound involves the reaction of phenylsilane with iodine. This reaction is often catalyzed by trace amounts of an oxygenated organic compound like ethyl acetate.

Reaction Scheme:

Halide Exchange Reactions

Halide exchange is a versatile method for the synthesis of iodosilanes from more readily available chlorosilanes. This reaction is typically driven to completion by the precipitation of the resulting metal chloride salt. For instance, iodotrimethylsilane can be prepared by the reaction of chlorotrimethylsilane with an alkali metal iodide, such as sodium iodide or lithium iodide.[9]

Reaction Scheme:

This in situ generation of iodotrimethylsilane is particularly advantageous as it avoids the need to handle and store the moisture-sensitive reagent.

Iodosilanes as Silylating Agents

The primary application of iodosilanes in organic synthesis is as silylating agents, where they are used to introduce a silyl protecting group onto a variety of functional groups.

Silylation of Alcohols

Iodosilanes react readily with primary, secondary, and tertiary alcohols to form the corresponding silyl ethers. The reactivity of the this compound can be tuned by altering the substituents on the silicon atom. For instance, the steric bulk of the silyl group can influence the rate and selectivity of the silylation reaction.

Silylation of Amines and Other Functional Groups

In addition to alcohols, iodosilanes can be used to silylate amines, thiols, and carboxylic acids. The resulting silylated derivatives exhibit increased volatility and thermal stability, which can be advantageous in applications such as gas chromatography-mass spectrometry (GC-MS) analysis.

Quantitative Data on Silylation and Cleavage Reactions

The efficiency of this compound reagents is demonstrated by the high yields achieved in various synthetic transformations. The following tables summarize quantitative data for representative reactions.

Table 1: Cleavage of Ethers with in situ Generated Iodotrimethylsilane

| Substrate | Product | Time (h) | Yield (%) |

| Benzyl methyl ether | Benzyl alcohol | 0.5 | 95 |

| Anisole | Phenol | 8-10 | 92 |

| Tetrahydrofuran | 1,4-Diiodobutane | 24 | 85 |

| Dibenzyl ether | Benzyl alcohol | 0.25 | 98 |

| tert-Butyl methyl ether | tert-Butanol | 1 | 90 |

Table 2: Cleavage of Esters with in situ Generated Iodotrimethylsilane

| Substrate | Product | Time (h) | Yield (%) |

| Methyl benzoate | Benzoic acid | 20 | 90 |

| Ethyl acetate | Acetic acid | 48 | 85 |

| Benzyl acetate | Acetic acid | 0.5 | 95 |

| Methyl pivalate | Pivalic acid | 72 | 80 |

Experimental Protocols

General Procedure for the Cleavage of Ethers using in situ Generated Iodotrimethylsilane

This protocol describes a general method for the cleavage of ethers to the corresponding alcohols or phenols using iodotrimethylsilane generated in situ from chlorotrimethylsilane and sodium iodide.

Materials:

-

Ether substrate (1.0 eq)

-

Chlorotrimethylsilane (1.5 eq)

-

Sodium iodide (1.5 eq)

-

Acetonitrile (anhydrous)

-

Methanol

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of the ether in anhydrous acetonitrile, add sodium iodide and chlorotrimethylsilane under an inert atmosphere.

-

Stir the reaction mixture at room temperature or heat as required (monitor by TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature and quench with methanol.

-

Remove the solvent under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol for the Synthesis of Diallyl(2-(iodomethyl)pent-4-en-1-yl)(isopropoxy)silane

This protocol details the iodine-promoted rearrangement of tetraallylsilane followed by etherification.[10]

Materials:

-

Tetraallylsilane (1.0 mmol)

-

Iodine (I₂) (1.0 mmol)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine

-

Isopropanol

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of tetraallylsilane (0.19 g, 1.0 mmol) in DCM (10 mL), add I₂ (0.25 g, 1.0 mmol).

-

Stir the mixture for 6 hours at room temperature.

-

Cool the solution to 0 °C.

-

Add triethylamine (2.0 mmol) and isopropanol (0.13 mL, 1.5 mmol).

-

Allow the resulting mixture to stir and slowly warm to room temperature over 6 hours.

-

Quench the reaction with water (15 mL) and extract with DCM (2 x 15 mL).

-

Combine the organic extracts, dry over MgSO₄, filter, and concentrate on a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel.

Diagrams of Pathways and Workflows

Reaction Mechanism for Ether Cleavage by Iodosilanes

The mechanism of ether cleavage by iodosilanes can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether and the nature of the this compound reagent. Dithis compound, being a stronger Lewis acid, can promote a more Sₙ1-like pathway, while the more nucleophilic iodotrimethylsilane tends to favor an Sₙ2 mechanism.

Experimental Workflow for in situ Generation and Reaction of Iodotrimethylsilane

This workflow illustrates the practical steps involved in the convenient in situ generation of iodotrimethylsilane and its subsequent use in a cleavage or silylation reaction.

Logical Relationship for this compound Reagent Selection

The choice between different this compound reagents often depends on the specific requirements of the synthetic transformation, such as the nature of the substrate and the desired reactivity. This diagram provides a logical framework for selecting an appropriate this compound.

Applications in Drug Development and Pharmaceutical Synthesis

Iodosilanes play a significant role in the pharmaceutical industry, where they are employed in the synthesis of complex drug molecules and active pharmaceutical ingredients (APIs).[2] Their ability to selectively cleave protecting groups under mild conditions is particularly valuable in multi-step syntheses where sensitive functional groups must be preserved.[3] For example, iodotrimethylsilane has been utilized in the synthesis of cephalosporin antibiotics.[3] Furthermore, the introduction of iodine into nucleosides using iodotrimethylsilane allows for the creation of modified nucleosides, which are important in biomedical research and drug development.[1][3] Dithis compound is also recognized as a valuable intermediate in the synthesis of pharmaceuticals due to its potent Lewis acidity and its utility in constructing complex molecular architectures.[2]

Conclusion

Iodosilanes, particularly iodotrimethylsilane and dithis compound, are versatile and powerful reagents in modern organic synthesis. Their utility as silylating agents, coupled with their effectiveness in the cleavage of robust functional groups like ethers and esters, makes them indispensable tools for chemists in academia and industry. This guide has provided a comprehensive overview of their properties, synthesis, and applications, with a focus on practical considerations for their use in the laboratory. The quantitative data, experimental protocols, and diagrams presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of iodosilanes in their synthetic endeavors. As the demand for more efficient and selective synthetic methods continues to grow, the importance of iodosilanes in the chemist's toolkit is certain to endure.

References

- 1. Iodotrimethylsilane: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Iodotrimethylsilane:an important silanization reagent_Chemicalbook [chemicalbook.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. gelest.com [gelest.com]

- 6. fishersci.ie [fishersci.ie]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. nbinno.com [nbinno.com]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Safety and Handling of Iodosilanes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for iodosilanes, a class of highly reactive and useful compounds in chemical synthesis and materials science. Due to their hazardous nature, a thorough understanding of their properties and safe handling procedures is critical for all personnel working with these reagents. This document covers the chemical and physical properties, handling and storage procedures, personal protective equipment, emergency protocols, and recommended workflows for iodosilane, dithis compound, and iodotrimethylsilane.

Chemical and Physical Properties

Iodosilanes are characterized by their high reactivity, particularly towards moisture and oxygen.[1] Their physical properties vary depending on the number of iodine atoms and the presence of other substituents on the silicon atom. The following tables summarize the key quantitative data for this compound, dithis compound, and iodotrimethylsilane.

Table 1: Physical and Chemical Properties of this compound (SiH₃I)

| Property | Value |

| CAS Number | 13598-42-0 |

| Molecular Formula | H₃ISi |

| Molecular Weight | 158.01 g/mol |

| Appearance | Colorless liquid/gas |

| Melting Point | -57 °C |

| Boiling Point | 45.4 °C (estimate) |

| Density | 2.031 g/cm³ (estimate) |

| Vapor Pressure | 361 mmHg at 25 °C |

Table 2: Physical and Chemical Properties of Dithis compound (SiH₂I₂)

| Property | Value |

| CAS Number | 13760-02-6 |

| Molecular Formula | H₂I₂Si |

| Molecular Weight | 283.91 g/mol |

| Appearance | Colorless to pale yellow or pink liquid |

| Melting Point | -1 °C |

| Boiling Point | 56-60 °C at 25 mmHg |

| Density | 2.834 g/mL at 25 °C |

| Flash Point | 101 °F (38.3 °C) |

Table 3: Physical and Chemical Properties of Iodotrimethylsilane ((CH₃)₃SiI)

| Property | Value |

| CAS Number | 16029-98-4 |

| Molecular Formula | C₃H₉ISi |

| Molecular Weight | 200.09 g/mol |

| Appearance | Clear colorless to reddish liquid |

| Boiling Point | 106 °C |

| Density | 1.406 g/mL at 25 °C |

| Refractive Index | n20/D 1.471 |

| Flash Point | -31 °C (-23.8 °F) - closed cup |

Reactivity and Hazards

Iodosilanes are highly reactive compounds. They are sensitive to moisture and light and can react violently with water, releasing hydrogen iodide (HI), a corrosive gas.[2] They are also flammable and may form explosive mixtures with air. The Si-I bond is susceptible to cleavage, and these compounds can be potent silylating agents. Impurities such as hydrogen iodide and iodine can lead to decomposition of the this compound product.[3]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with iodosilanes.

Handling

-

Work Area: All manipulations of iodosilanes should be conducted in a well-ventilated chemical fume hood.[4]

-

Inert Atmosphere: Handle iodosilanes under an inert atmosphere of nitrogen or argon to prevent contact with air and moisture.[3]

-

Equipment: Use clean, dry glassware and equipment. Syringes and cannulas should be purged with an inert gas before use.

-

Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source.[3]

-

Tools: Use only non-sparking tools.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, as detailed in Section 4.0.

Storage

-

Containers: Store iodosilanes in tightly sealed, compatible containers.

-

Conditions: Keep containers in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4] Some iodosilanes may require refrigeration or storage at low temperatures (e.g., -20°C for iodotrimethylsilane).

-

Incompatible Materials: Store away from water, moisture, strong oxidizing agents, acids, and bases.[4]

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling iodosilanes:

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Chemically resistant gloves, such as neoprene or nitrile rubber, are required.

-

Body Protection: A flame-retardant lab coat and closed-toe shoes are essential. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-certified respirator with an appropriate cartridge for acid gases and organic vapors should be used.

Emergency Procedures

In the event of an emergency, follow these procedures and always have a spill kit readily accessible.

Spills

-

Evacuate: Immediately evacuate the area and alert others.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: For small spills, if you are trained and it is safe to do so, contain the spill with an inert absorbent material such as dry sand or earth. Do not use water or combustible materials.

-

Neutralize: Cautiously and slowly add a neutralizing agent. A common procedure for reactive organometallic compounds is to quench with a less reactive alcohol like isopropanol, followed by a more reactive one like methanol, and finally water. However, it is crucial to perform this with extreme caution and in a controlled manner due to the high reactivity of iodosilanes.

-

Collect: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

-

Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.

Fire

-

Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. DO NOT USE WATER.

-

Procedure: If it is safe to do so, remove containers from the fire area. Cool containers with a water spray from a safe distance, but do not allow water to come into contact with the this compound.

First Aid

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols

General Laboratory Handling Workflow

The following diagram illustrates a general workflow for the safe handling of iodosilanes in a laboratory setting.

Caption: General workflow for handling iodosilanes.

Emergency Response Workflow for Spills

This diagram outlines the logical steps for responding to an this compound spill.

References

Methodological & Application

Application Notes and Protocols: Iodosilane-Mediated Silylation of Primary Alcohols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The protection of hydroxyl groups is a fundamental and frequently employed strategy in multi-step organic synthesis. Silyl ethers are among the most popular choices for protecting alcohols due to their ease of formation, stability under various reaction conditions, and straightforward removal. This document details a robust and efficient protocol for the silylation of primary alcohols utilizing an iodine-mediated system. This method offers a significant improvement over traditional protocols by providing mild reaction conditions and high yields.[1][2] The protocol described herein is applicable to a wide range of primary alcohols and employs readily available and cost-effective reagents.

Core Principle: